Dehydrosinefungin

描述

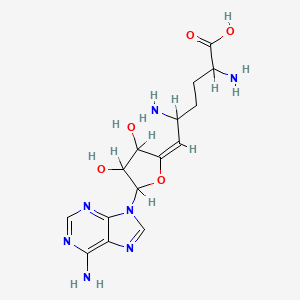

Structure

2D Structure

3D Structure

属性

CAS 编号 |

66753-47-7 |

|---|---|

分子式 |

C15H21N7O5 |

分子量 |

379.37 g/mol |

IUPAC 名称 |

(6E)-2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-ylidene]hexanoic acid |

InChI |

InChI=1S/C15H21N7O5/c16-6(1-2-7(17)15(25)26)3-8-10(23)11(24)14(27-8)22-5-21-9-12(18)19-4-20-13(9)22/h3-7,10-11,14,23-24H,1-2,16-17H2,(H,25,26)(H2,18,19,20)/b8-3+ |

InChI 键 |

YNKCTZQHSHSLNN-QMTREVEQSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(=CC(CCC(C(=O)O)N)N)O3)O)O)N |

手性 SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(/C(=C\C(CCC(C(=O)O)N)N)/O3)O)O)N |

规范 SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(=CC(CCC(C(=O)O)N)N)O3)O)O)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

A 9145C A-9145C A9145C |

产品来源 |

United States |

Isolation and Biosynthesis of Dehydrosinefungin

Microbial Origin and Strain Identification

Dehydrosinefungin is known to be produced by certain microorganisms, primarily within the genus Streptomyces.

Streptomyces sp. K05-0178 as a Producer Organism

A key producer organism identified for this compound is Streptomyces sp. K05-0178. This strain has been specifically noted for producing this compound along with related compounds like sinefungin (B1681681) and novel analogs, sinefungin VA and this compound V. researchgate.netresearchgate.netnih.gov These compounds were isolated from the culture broth of Streptomyces sp. K05-0178. researchgate.netnih.gov

Exploration of Other Potential Microbial Sources

While Streptomyces sp. K05-0178 is a documented source, research into other microbial strains has also identified the potential for this compound or related compounds production. The genus Streptomyces is well-known for producing a wide array of secondary metabolites with diverse biological activities. researchgate.netresearchgate.netresearchgate.net For instance, sinefungin, a compound structurally similar to this compound, is produced by Streptomyces griseolus and Streptomyces incarnatus. wikipedia.org The exploration of various Streptomyces species from different environments, such as soil and marine sediments, continues to be a fruitful area for discovering novel natural products. researchgate.net Studies have also explored the biosynthetic pathways in other Streptomyces species, such as Streptomyces pactum, which produce different classes of compounds but highlight the genus's metabolic diversity. researchgate.net

Production Methods and Optimization

The production of this compound from microbial sources involves fermentation and subsequent isolation and purification steps.

Fermentation and Culture Broth Processing

The initial step in obtaining this compound from Streptomyces sp. K05-0178 involves fermentation. nih.gov This process allows the microorganisms to grow and produce the desired compounds in a liquid culture medium. After fermentation, the culture broth, which contains the produced metabolites, is processed for the extraction of this compound. researchgate.netnih.gov Optimization of fermentation conditions, such as media composition and incubation time, can influence the yield of the produced compounds. utexas.edu Studies on the biosynthesis of related compounds like sinefungin have investigated the incorporation of labeled precursors, such as adenine (B156593), into the antibiotic during fermentation, providing insights into production kinetics. researchgate.net

Isolation and Purification Methodologies (e.g., Cation Exchange Chromatography, HPLC)

The isolation and purification of this compound from the complex mixture of compounds in the culture broth require specific chromatographic techniques. Cation exchange column chromatography has been successfully employed to separate this compound and its analogs from the culture broth of Streptomyces sp. K05-0178. researchgate.netnih.govebi.ac.uk This technique separates molecules based on their net positive surface charge using a negatively charged resin. bio-rad.com Following cation exchange chromatography, High-Performance Liquid Chromatography (HPLC) is typically used for further purification to obtain the compound in a highly pure form. researchgate.netnih.govebi.ac.uk HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for high-resolution separation. utexas.edu These methods are crucial for isolating this compound from other structurally similar compounds produced by the same organism. researchgate.netnih.govebi.ac.uk

Here is a summary of the isolation and purification steps:

| Step | Method | Purpose |

| Culture Broth Processing | Filtration/Centrifugation | Removal of microbial cells and debris |

| Initial Separation | Cation Exchange Chromatography | Separation based on positive charge |

| Further Purification | HPLC | High-resolution separation and purification |

| Structural Elucidation Support | NMR, Spectroscopic Studies | Confirmation of compound structure |

Biosynthetic Pathway Elucidation

The biosynthetic pathway of this compound involves the enzymatic conversion of precursor molecules within the producer organism. This compound is structurally related to sinefungin, a nucleoside analog of S-adenosylmethionine (SAM). researchgate.netasm.org Research into the biosynthesis of sinefungin, which shares structural elements with this compound, has provided insights into potential biosynthetic routes. Studies suggest that sinefungin biosynthesis may involve intermediates derived from L-arginine and adenosine (B11128) monophosphate (AMP), potentially catalyzed by pyridoxal (B1214274) phosphate-dependent enzymes. wikipedia.org The biosynthesis of nucleoside antibiotics often involves complex enzymatic machinery. rsc.org While the complete, detailed biosynthetic pathway specifically for this compound may require further dedicated research, its structural similarity to sinefungin indicates a likely overlap or close relationship in their biosynthetic routes, potentially involving modifications of adenosine and the incorporation of amino acid-derived components. researchgate.netresearchgate.netnih.gov

Precursor Incorporation Studies

While specific detailed precursor incorporation studies solely focused on this compound are not extensively documented in the provided search results, research on the biosynthesis of the related compound, sinefungin, offers insights into potential precursors. Studies on sinefungin biosynthesis suggest that adenosine and ornithine (or a closely related metabolite) are direct biosynthetic precursors researchgate.net. Adenine incorporation experiments showed that as much as 43% of labeled adenine was incorporated into sinefungin, indicating a performed adenine derivative (such as an adenine nucleotide) as a precursor researchgate.net. L-arginine and ATP were also identified as immediate biosynthetic precursors for sinefungin in cell-free extracts researchgate.net.

Given the structural similarity between sinefungin and this compound, it is plausible that they share common precursors, particularly those related to adenosine and an amino acid component. This compound V, for instance, consists of 4',5'-dehydroadenosine and ornithylvaline, while sinefungin VA consists of adenosine and ornithylvalylalanine nih.gov. This suggests that adenosine or a modified adenosine, and amino acids like ornithine and valine, are likely involved in the biosynthetic pathways of these compounds.

Enzymatic Steps and Genetic Determinants in this compound Biosynthesis

Detailed enzymatic steps and genetic determinants specifically for this compound biosynthesis are not fully elucidated in the provided search results. However, insights can be drawn from the biosynthesis of related nucleoside antibiotics and the general mechanisms in Streptomyces.

The biosynthesis of nucleoside antibiotics often involves complex enzymatic pathways. For instance, the biosynthesis of other nucleoside antibiotics can involve enzymes that modify nucleoside scaffolds, such as dioxygenases and transaldolases nih.gov. Non-ribosomal peptide synthetases (NRPS) are frequently involved in the biosynthesis of peptide-containing secondary metabolites in Streptomyces, which could be relevant for the incorporation of amino acid moieties like ornithine and valine found in this compound V and sinefungin VA nih.govmdpi.commdpi.com.

Streptomyces species are well-known for their large genomes containing numerous biosynthetic gene clusters (BGCs) responsible for producing diverse secondary metabolites mdpi.comresearchgate.net. These BGCs often encode a suite of enzymes, including polyketide synthases (PKS), NRPS, and hybrid PKS-NRPS systems, along with modifying enzymes and transport proteins mdpi.com. While the specific BGC for this compound has not been identified in the search results, it is expected to reside within the genome of the producing Streptomyces strains.

The biosynthesis of SAM mimetics, to which this compound is structurally related, often utilizes the adenosine scaffold as a starting material, with subsequent enzymatic modifications rsc.org. Enzymes involved in one-carbon metabolism and those related to the biosynthesis of S-adenosylmethionine are also potentially relevant, given this compound's nature as a SAM analog nih.gov.

Further research, likely involving genome sequencing of this compound-producing strains and targeted gene inactivation or overexpression studies, would be necessary to fully identify the specific enzymatic steps and genetic determinants governing this compound biosynthesis.

Structural Elucidation and Analog Generation for Dehydrosinefungin

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dehydrosinefungin Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the local chemical environment of atomic nuclei, particularly hydrogen and carbon. Studies on this compound and its analogs, including this compound V, have extensively utilized various NMR techniques to determine their structures ebi.ac.ukresearchgate.netnih.govebi.ac.uk. These methods typically involve acquiring and analyzing 1D NMR spectra, such as ¹H NMR and ¹³C NMR, to identify different types of protons and carbons and their chemical shifts. Furthermore, 2D NMR experiments, such as COSY, HSQC, HMBC, and NOESY, are crucial for establishing connectivity between atoms and determining the spatial arrangement of the molecule ebi.ac.ukresearchgate.net. For instance, the structural elucidation of novel sinefungin (B1681681) analogs, including this compound V, has been achieved through comprehensive spectroscopic studies, explicitly mentioning various NMR methods ebi.ac.ukresearchgate.netnih.gov. High-quality phase information from techniques like cryo-EM, when combined with computational analysis, can also provide constraints that aid in the interpretation of spectroscopic data for large ligands and their complexes nih.gov.

Mass Spectrometry and Other Analytical Methods

Mass spectrometry (MS) plays a vital role in determining the molecular weight and elemental composition of this compound and its analogs. By measuring the mass-to-charge ratio of ions, MS can confirm the molecular formula and provide fragmentation patterns that offer clues about the molecule's substructures. Mass spectral data have been used in the structural characterization of compounds like this compound cabidigitallibrary.org. In addition to NMR and MS, other analytical methods contribute to the comprehensive characterization of these compounds. Techniques such as High-Performance Liquid Chromatography (HPLC) are used for purification and assessing the purity of isolated compounds researchgate.netnih.gov. Ultraviolet (UV) and Infrared (IR) spectroscopy can provide complementary information about the presence of specific functional groups and chromophores within the molecule researchgate.net. The purity of isolated compounds has been confirmed by HPLC, and their structures established using infrared, ultraviolet, ¹H-NMR, ¹³C-NMR, and mass spectral data researchgate.net.

Structural Relationship to S-Adenosylmethionine (SAM) and Sinefungin

This compound shares significant structural similarities with the essential biological molecules S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH), as well as with the related natural product Sinefungin. These structural resemblances are key to understanding this compound's potential biological activities, particularly its interactions with methyltransferase enzymes.

Comparative Structural Analysis of this compound, Sinefungin, SAM, and S-Adenosylhomocysteine (SAH)

This compound, Sinefungin, SAM, and SAH all feature an adenosine (B11128) moiety. The core structural difference lies in the side chain attached to the 5'-carbon of the ribose sugar and, notably, in the presence of a double bond in the ribose ring of this compound. SAM is characterized by a methionine amino acid attached via a sulfonium (B1226848) linkage, making it a sulfonium compound and the primary biological methyl donor. SAH is the demethylated product of SAM, where the methyl group has been transferred, resulting in a thioether linkage to a homocysteine moiety. Sinefungin is a nucleoside analog of SAM, where the methionine portion is replaced by an ornithine residue linked via a stable carbon-carbon bond to the 5'-carbon of the adenosine ribose. This compound is structurally related to Sinefungin but contains a 4',5'-dehydroadenosine moiety, meaning there is a double bond between the 4' and 5' carbons of the ribose ring semanticscholar.orgplos.orgresearchgate.net. This unsaturation in the ribose ring is a key distinguishing feature of this compound compared to Sinefungin, SAM, and SAH semanticscholar.orgplos.orgresearchgate.net. The amino acid moieties of sinefungin and this compound are joined to the ribose ring through a saturated single bond and a desaturated double bond, respectively semanticscholar.orgplos.orgresearchgate.net.

This compound V as a Specific Analog

This compound V is a notable analog of this compound that has been isolated and characterized. It is produced by Streptomyces sp. K05-00178 along with other related antibiotics, including sinefungin and this compound ebi.ac.ukresearchgate.netnih.gov. Structural studies have revealed that this compound V consists of a 4',5'-dehydroadenosine moiety linked to an ornithylvaline peptide chain ebi.ac.ukresearchgate.netnih.govwikipedia.org. This differentiates it from Sinefungin VA, another analog isolated from the same strain, which contains adenosine and an ornithylvalylalanine chain ebi.ac.ukresearchgate.netnih.gov. The structure of this compound V, with its dehydroadenosine and specific peptide linkage, highlights the structural diversity possible within the this compound family of compounds ebi.ac.ukresearchgate.netnih.gov.

Chemical Synthesis Approaches for this compound and its Analogues

The chemical synthesis of this compound and its analogues is important for providing access to these compounds for research, allowing for the creation of novel derivatives with potentially altered properties, and confirming proposed structures. While specific detailed total synthesis schemes for this compound were not extensively detailed in the provided search results, the synthesis of related sinefungin analogs and dehydro keto methylene (B1212753) analogs has been reported researchgate.netnih.govacs.orgacs.org. These studies indicate that chemical synthesis approaches, including classical peptide synthesis methods and strategies involving the construction of the nucleoside and amino acid portions followed by coupling, are applicable in this area nih.gov. The synthesis of sinefungin analogs has been explored, often starting from readily available precursors like adenosine or uridine (B1682114) and employing various chemical transformations to build the desired side chains and linkages researchgate.netacs.org. The development of efficient synthetic routes allows for the preparation of sufficient quantities of this compound and its analogs for detailed biological evaluation and structure-activity relationship studies.

Total Synthesis Strategies for Sinefungin-Related Compounds

The total synthesis of sinefungin and its related compounds, including this compound derivatives, has been a subject of considerable research interest due to their complex molecular structures and potential biological activities. Various synthetic strategies have been developed to construct the unique nucleoside structure and append the amino acid or peptide side chains.

One approach to constructing the stereogenic centers in sinefungin involves efficient catalytic asymmetric syntheses, particularly for the C-6' and C-9' positions. metabolomicsworkbench.org Strategies have included the alkylation of protected ribose-derived triflates. metabolomicsworkbench.org The introduction of the adenine (B156593) fragment has often been achieved through glycosylation protocols, such as the Vorbrüggen glycosylation. nih.gov,

Another synthetic route has utilized nitro-aldol reactions between adenosine-5'-aldehyde derivatives and appropriate nitro compounds. nih.gov, auburn.edu This method has been employed in approaches towards the total synthesis of sinefungin, although it can sometimes lead to mixtures of epimers, such as sinefungin and 6'-episinefungin, which may require chromatographic separation. auburn.edu

Diastereoselective reactions have played a crucial role in controlling the stereochemistry at specific carbons. Examples include diastereoselective allylation reactions for setting the C-6' amine stereochemistry. Rhodium chiral bisphosphine-catalyzed asymmetric hydrogenation has been successfully applied to establish the correct stereochemistry of the C-9 amino acid moiety. metabolomicsworkbench.org,

Convergent synthesis strategies have also been explored, particularly for carbocyclic analogues of sinefungin. nih.gov These approaches might involve coupling pre-constructed adenine or carbocyclic nucleoside fragments with modified amino acid chains using reactions like cross-metathesis, followed by steps such as enzymatic kinetic resolution and Staudinger reduction. nih.gov

This compound V, a naturally occurring analogue, has been identified as a product of Streptomyces sp. K05-0178. guidetopharmacology.org, nih.gov Its structure is characterized by a 4',5'-dehydroadenosine core linked to an ornithylvaline peptide chain. guidetopharmacology.org, nih.gov This highlights that natural biosynthesis in Streptomyces species is another route to these compounds and their derivatives.

Design and Synthesis of this compound Derivatives and Adenosine Analogues

The design and synthesis of this compound derivatives and adenosine analogues are driven by the aim to explore structure-activity relationships and potentially develop compounds with improved or altered biological profiles. This compound itself can be considered a derivative of adenosine, featuring a modification in the sugar ring resulting in a double bond and an attached amino acid-containing chain.

Synthetic efforts have focused on modifying different parts of the adenosine scaffold and the attached side chain. This includes the synthesis of adenosine analogues with modifications at the N6-position of the purine (B94841) ring and alterations to the ribose ring structure. dntb.gov.ua

Specific examples of synthesized adenosine analogues include those with extended chains at the 5'-end. nih.gov The introduction of functional groups or alternative heterocyclic systems, such as triazole rings, into adenosine analogues has also been reported, for instance, in the context of developing inhibitors for methyltransferases like PRMT5. These syntheses often involve modular approaches, such as the alkyne-azide cycloaddition reaction.

For the synthesis of this compound derivatives, the presence of the 4',5'-double bond in the nucleoside portion is a key structural feature. This compound V, for example, incorporates a 4',5'-dehydroadenosine moiety. guidetopharmacology.org, nih.gov Synthetic routes to access such modified nucleoside cores or to attach diverse peptide or amino acid chains to them are crucial for generating a range of this compound analogues.

The design of these analogues is often guided by the structural resemblance of sinefungin and this compound to S-adenosylmethionine (SAM), a key cofactor in biological methylation reactions. guidetopharmacology.org, nih.gov Analogues are designed to target the cofactor-binding sites of methyltransferases, aiming to inhibit their activity. Efficient methods for functionalizing the adenosine core, such as highly efficient procedures for the oxidation of the 5'-position, are valuable tools in the synthesis of these analogues.

Stereochemical Control in this compound Analogue Synthesis

Precise stereochemical control is paramount in the synthesis of this compound analogues due to the presence of multiple chiral centers in both the nucleoside core and the amino acid/peptide side chain. The biological activity of these compounds is often highly dependent on their specific stereochemistry.

As discussed in the context of total synthesis, asymmetric synthetic methodologies are routinely employed to control the configuration at the newly formed stereogenic centers. Catalytic asymmetric reactions, such as asymmetric hydrogenations catalyzed by chiral phosphine (B1218219) complexes, are utilized to establish the stereochemistry of amino acid residues. metabolomicsworkbench.org,

Diastereoselective transformations are also critical, particularly when introducing the amino group at the C-6' position of the modified nucleoside core. Strategies like diastereoselective allylation and subsequent rearrangements have been developed to achieve the desired stereochemistry at this site. The synthesis of epimers, such as C9'-epi-sinefungin, has specifically explored diastereoselective reactions like the Overman rearrangement to control the stereochemistry at C6'. nih.gov

While some synthetic routes, like certain nitro-aldol reactions, may initially yield mixtures of epimers, subsequent steps or chromatographic techniques are necessary to separate and isolate the desired stereoisomer. auburn.edu The development of synthetic routes that inherently favor the formation of a single stereoisomer or a highly enriched mixture is a continuous goal in the synthesis of these complex molecules. The concept of reagent stereochemical control, where the stereochemistry of a reactant dictates the stereochemical outcome of the reaction, is a general principle applied in the asymmetric synthesis of such compounds.

Molecular Mechanisms of Action of Dehydrosinefungin

Inhibition of Methyltransferase Enzymes

Methyltransferase enzymes play crucial roles in numerous cellular processes, including epigenetic regulation, RNA processing, and viral replication, by transferring a methyl group, typically from SAM, to a substrate. plos.orgnih.govsemanticscholar.orgbiorxiv.org Dehydrosinefungin's ability to inhibit these enzymes stems from its capacity to interfere with the binding or catalytic activity of the methyltransferase.

This compound as a S-Adenosylmethionine (SAM) Competitive Inhibitor

This compound functions as a competitive inhibitor of SAM-dependent methyltransferases. plos.orgrsc.orgnih.gov This competitive inhibition arises from its structural resemblance to SAM, allowing it to bind to the SAM-binding pocket of the enzyme. rsc.orgnih.gov By occupying this site, this compound prevents SAM from binding and subsequently inhibits the methyl transfer reaction. rsc.orgnih.gov Early identified inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), including sinefungin (B1681681) and this compound, are natural products that share high chemical similarity with SAM and S-adenosyl homocysteine (SAH). plos.orgresearchgate.net

Interaction with Protein Arginine Methyltransferase 5 (PRMT5)

Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme involved in the symmetric dimethylation of arginine residues in various proteins, including histones and non-histone proteins. plos.orgnih.govnih.gov This methylation is critical for numerous cellular functions and is implicated in various disease states. plos.orgnih.govnih.gov this compound has been shown to interact with and inhibit PRMT5. plos.orgrsc.orgnih.gov

Cryo-electron microscopy (cryo-EM) studies have provided valuable insights into the structural basis of the interaction between this compound and the human PRMT5:MEP50 complex. plos.orgnih.govpdbj.orgebi.ac.ukplos.org These studies have shown a well-resolved peak corresponding to a bound this compound inhibitor molecule within the cryo-EM map of the complex. plos.orgnih.govpdbj.orgebi.ac.ukplos.org The PRMT5:MEP50 complex is a hetero-octameric assembly, and cryo-EM has demonstrated that this compound binds within this complex. plos.orgnih.govpdbj.orgebi.ac.uk The cryo-EM structure at 3.7 Å resolution revealed good side chain definition and clearly indicated the position and orientation of the bound this compound molecule. plos.orgnih.govpdbj.orgebi.ac.uk

This compound binds within the SAM-binding pocket of PRMT5. nih.govctdbase.orgnih.govnih.gov This binding is consistent with its role as a SAM competitive inhibitor. rsc.orgnih.gov Structural analysis, including details from cryo-EM and crystallographic studies, has described the interactions of this compound within the Rossmann fold domain of PRMT5. plos.orgnih.gov Specifically, the nucleotide base amine group of this compound can donate a hydrogen bond to the Asp417 carboxyl group, and the edge of the adenine (B156593) ring can accept a hydrogen bond from the Met420 peptide NH group. plos.orgnih.gov The binding of this compound to the SAM pocket prevents the binding of the natural cofactor, thereby inhibiting the methyltransferase activity of PRMT5. rsc.orgnih.gov

PRMT5-mediated methylation of histones and non-histone proteins plays a critical role in epigenetic regulation of gene transcription and other cellular processes. plos.orgnih.govmdpi.com By inhibiting PRMT5, this compound can impact these regulatory mechanisms. PRMT5 influences gene expression by methylating and regulating the activity of transcription factors and is involved in histone methylation critical to epigenetic regulation of gene transcription, modulating the expression of target genes. plos.orgnih.gov Inhibition of PRMT5 can lead to the downregulation of symmetrically dimethylated proteins. sci-hub.se

This compound Binding to the SAM Pocket of PRMT5

Inhibition of Dengue Virus NS5 Methyltransferase (DENV2 MTase)

This compound has also been identified as an inhibitor of the Dengue virus NS5 methyltransferase (DENV2 MTase). nih.govijcttjournal.org The DENV NS5 protein has methyltransferase activity at its N-terminal, which is essential for the formation of a type 1 cap structure on the viral genomic RNA, a crucial step for viral replication. nih.govresearchgate.net Studies using a scintillation proximity assay validated this compound as a competitive inhibitory agent against DENV2 2'-O-MTase activity. nih.gov This indicates that this compound can interfere with the methylation process required for the proper capping of Dengue viral RNA, thereby potentially inhibiting viral replication. nih.govijcttjournal.org

Summary of this compound's Methyltransferase Inhibition

| Target Enzyme | Mechanism of Inhibition | Key Findings | Relevant Studies |

| PRMT5 | SAM Competitive Inhibition | Binds to the SAM pocket; structural basis revealed by Cryo-EM; impacts epigenetic regulation. | Cryo-EM studies plos.orgnih.govpdbj.orgebi.ac.ukplos.org, binding studies rsc.orgnih.gov, epigenetic impact plos.orgnih.govmdpi.comsci-hub.se. |

| Dengue Virus NS5 MTase | Competitive Inhibition (likely SAM-competitive based on structural class) | Inhibits 2'-O-MTase activity, interfering with viral RNA capping. | Scintillation proximity assay validation nih.gov, identification as inhibitor ijcttjournal.org. |

Note: The mechanism against DENV NS5 MTase is likely SAM-competitive given this compound's structural similarity to SAM, though specific details of its binding site on DENV NS5 MTase are not as extensively detailed in the provided snippets as for PRMT5.

Detailed Research Findings Examples:

Cryo-EM of the human PRMT5:MEP50 complex at 3.7 Å resolution showed a well-resolved density peak for bound this compound within the SAM pocket, confirming its binding site. plos.orgnih.govpdbj.orgebi.ac.ukplos.org

Specific hydrogen bonding interactions between this compound and residues like Asp417 and Met420 in the PRMT5 SAM pocket have been described. plos.orgnih.gov

this compound was validated as a competitive inhibitor of DENV2 2'-O-MTase using a scintillation proximity assay. nih.gov

Data Table:

| Enzyme | Inhibition Type (vs. SAM) | Structural Information Available | Impact on Biological Process |

| PRMT5 | Competitive | Yes (Cryo-EM, Crystallography) | Epigenetic regulation, gene transcription, protein methylation. plos.orgnih.govmdpi.com |

| Dengue Virus NS5 MTase | Competitive | Limited in provided context | Viral RNA capping, viral replication. nih.govresearchgate.net |

Modulation of Other Methyltransferases (e.g., virion mRNA methyltransferase, DNA methyltransferase)

This compound has been identified as an inhibitor of methyltransferases beyond protein arginine methyltransferase 5 (PRMT5), including those involved in viral mRNA capping and potentially DNA methylation.

Studies have shown that sinefungin, a closely related analog, is a potent inhibitor of virion mRNA(guanine-7-)-methyltransferase and mRNA(nucleoside-2')-methyltransferase from Newcastle disease virus and vaccinia virus. Both sinefungin and a related metabolite, A9145C (which is also referred to as this compound in some literature), act as competitive inhibitors of these SAM-dependent viral enzymes, exhibiting inhibition constants significantly lower than S-adenosyl-L-homocysteine (SAH), the demethylated product of SAM researchgate.netnih.gov. These compounds were also observed to inhibit plaque formation by vaccinia virus in mouse L-cells researchgate.netnih.gov.

Furthermore, research indicates that sinefungin can inhibit DNA methyltransferase . While direct studies specifically detailing this compound's impact on DNA methyltransferases are less prevalent in the immediate search results, its structural and functional similarities to sinefungin suggest a potential for similar inhibitory activity. Methyltransferases, in general, play critical roles in epigenetic regulation by modifying DNA and histones, influencing gene transcription and other cellular processes rsc.orgresearchgate.net. The inhibition of such enzymes by compounds like this compound could therefore have broader implications for cellular function and gene expression.

Virion mRNA methyltransferases, such as the SARS-CoV-2 nsp16 in complex with its cofactor nsp10, are essential for viral RNA cap formation, a process vital for viral RNA stability and translation researchgate.netnih.gov. The nsp10-nsp16 complex is an SAM-dependent enzyme, and inhibitors targeting its SAM-binding site are being investigated as potential antiviral therapies researchgate.net. Sinefungin has been shown to bind in the active site of the SARS-CoV-2 nsp10-nsp16 complex researchgate.net. Given the close relationship between this compound and sinefungin, it is plausible that this compound could also modulate the activity of these crucial viral enzymes, although specific data for this compound on SARS-CoV-2 methyltransferases were not explicitly detailed in the provided snippets.

Broader Biological Target Engagement Profiling

Investigating the broader biological targets of this compound is crucial for understanding its full spectrum of activity and potential therapeutic applications.

Identification of Additional this compound-Binding Proteins

Beyond its known interactions with methyltransferases, this compound may engage with other proteins. Structural studies, such as cryo-electron microscopy of the human PRMT5:MEP50 complex, have provided insights into how this compound binds to the active site of PRMT5, a protein arginine methyltransferase plos.orgnih.gov. This binding occurs in the SAM-binding pocket, consistent with its nature as a SAM analog rsc.orgmdpi.com. The cryo-EM structure showed a well-resolved peak corresponding to a bound this compound molecule within the PRMT5:MEP50 complex, demonstrating its direct interaction with this protein complex plos.orgnih.gov.

While the provided search results primarily highlight methyltransferases, particularly PRMT5 and viral mRNA methyltransferases, as key targets, the possibility of this compound binding to other proteins exists. Comprehensive target profiling studies, which were not detailed in the provided snippets, would be necessary to identify a complete list of this compound-binding proteins.

Functional Consequences of this compound-Target Interactions

The interaction of this compound with its targets, particularly methyltransferases, leads to functional consequences that impact various cellular and viral processes.

Inhibition of viral mRNA methyltransferases by compounds like sinefungin (and likely this compound) can disrupt viral RNA capping, thereby affecting viral replication and multiplication researchgate.netnih.gov. This suggests a potential antiviral activity for this compound by interfering with essential viral processes.

The inhibition of PRMT5 by this compound, as indicated by structural studies, can impact processes regulated by PRMT5-mediated methylation. PRMT5 is involved in a wide range of cellular functions, including transcriptional control, RNA processing, and chromatin remodeling plos.orgmdpi.com. Dysregulation of PRMT5 is implicated in various diseases, including cancer plos.orgmdpi.com. Inhibiting PRMT5 can therefore influence gene expression and other cellular pathways critical for cell growth and survival mdpi.com.

This compound has also shown moderate antitrypanosomal activity against Trypanosoma brucei researchgate.net. This activity is likely related to its effects on methyltransferases, as methylation plays crucial roles in the biology of these parasites nih.gov. Sinefungin, for instance, has well-established antileishmanial activity, and studies on resistance to sinefungin in Leishmania infantum have revealed links to AdoMet metabolism and various methyltransferases nih.gov.

The functional consequences of this compound's interactions are thus diverse, stemming from its ability to modulate the activity of key methyltransferase enzymes involved in both host and pathogen biology. The specific outcomes depend on the particular methyltransferase inhibited and its role in the relevant biological pathway.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6438632 nih.gov |

| This compound V | 139587606 nih.gov |

| Sinefungin | 58944-73-3 (CAS) lktlabs.com (Note: PubChem CID for Sinefungin is 6438631) |

| S-adenosyl-L-methionine (SAM) | 3475 (PubChem CID) |

| S-adenosyl-L-homocysteine (SAH) | 439183 (PubChem CID) |

| Adenosine (B11128) | 60961 ctdbase.org |

| A9145C | 6438632 nih.gov |

Biological Activities and Therapeutic Implications of Dehydrosinefungin and Its Analogues

Antitrypanosomal Activity

Trypanosomiasis, including Human African Trypanosomiasis (sleeping sickness) caused by Trypanosoma brucei, remains a significant health challenge. Dehydrosinefungin and its analogues have demonstrated activity against these parasites.

In vitro Efficacy against Trypanosomes

Studies have shown that this compound and its analogues possess in vitro antitrypanosomal activity. Notably, this compound V, a novel analogue isolated from Streptomyces sp. K05-0178, has shown moderate antitrypanosomal activity against Trypanosoma brucei brucei with an IC₅₀ value of 0.15 μg/ml. researchgate.netebi.ac.ukkitasato-u.ac.jpnih.gov

Comparative Potency of this compound V and Sinefungin (B1681681) VA

A comparative analysis of this compound V and sinefungin VA, another analogue from the same Streptomyces species, revealed differences in their in vitro potency against Trypanosoma brucei brucei. Sinefungin VA exhibited potent antitrypanosomal activity with a significantly lower IC₅₀ value of 0.0026 μg/ml, demonstrating higher potency compared to this compound V (IC₅₀ = 0.15 μg/ml). researchgate.netebi.ac.ukkitasato-u.ac.jpnih.gov

Below is a table summarizing the in vitro antitrypanosomal activity of this compound V and Sinefungin VA:

| Compound | IC₅₀ against Trypanosoma brucei brucei (μg/ml) |

| This compound V | 0.15 |

| Sinefungin VA | 0.0026 |

Implications for Trypanosomal Metabolism and Virulence

While specific detailed research findings on the direct implications of this compound on trypanosomal metabolism and virulence are limited in the provided context, the known mechanism of action of its analogue, sinefungin, as an inhibitor of S-adenosylmethionine-dependent methyltransferases suggests a potential impact on crucial methylation processes in trypanosomes. researchgate.netoup.com Methylation plays vital roles in various aspects of parasite biology, including gene expression, protein function, and the synthesis of essential molecules, all of which can influence virulence and survival.

Antileishmanial Activity (via Sinefungin Analogy)

Leishmaniasis, caused by Leishmania parasites, is another protozoan disease where compounds related to this compound, particularly sinefungin and its analogues, have shown activity.

Mode of Action Against Leishmania Metabolism

Sinefungin, a close analogue of this compound, has well-established antileishmanial activity. nih.govasm.org Its mode of action involves interfering with Leishmania metabolism, primarily by acting as a structural analogue of S-adenosylmethionine (AdoMet). nih.gov AdoMet is a crucial methyl group donor in one-carbon metabolism in Leishmania, which is essential for the synthesis of various biomolecules, including the spermidine-glutathione conjugate trypanothione (B104310) (TSH). nih.gov Sinefungin inhibits AdoMet-dependent methyltransferases, thereby disrupting these vital metabolic pathways. oup.comnih.gov Studies have also indicated that sinefungin utilizes the same uptake system as AdoMet in Leishmania. nih.gov

Mechanisms of Resistance to Sinefungin Analogues in Protozoan Parasites

Resistance to sinefungin and its analogues in protozoan parasites, including Leishmania, can arise through several mechanisms. Genomewide analyses in Leishmania infantum have revealed that resistance to sinefungin can be associated with the deletion of the AdoMet transporter (AdoMetT1) through intergenic recombination, which reduces the uptake of the drug into the parasite. nih.gov Overexpression of AdoMet synthetase (METK), the major target of sinefungin, has also been identified as a mechanism of resistance. nih.gov Additionally, alterations in other genes involved in one-carbon metabolism and methyltransferase activity can contribute to resistance. nih.govresearchgate.net Studies in Saccharomyces cerevisiae have also shown that resistance to sinefungin can be attributed to loss-of-function mutations in the high-affinity AdoMet transporter gene, SAM3. oup.com

Antiviral Activity (via Methyltransferase Inhibition)

This compound has demonstrated antiviral activity, primarily through the inhibition of viral methyltransferases. chimia.chresearchgate.net Methylation is a crucial process for the life cycle of many viruses, affecting viral RNA stability, translation, and immune evasion.

Inhibition of Viral Methyltransferases

This compound acts as a competitive inhibitor of various methyltransferases, including those essential for viral replication. chimia.chcore.ac.ukresearchgate.netnih.gov Studies have shown that this compound can inhibit viral mRNA (guanine-7-)-methyltransferase and mRNA (nucleoside-2'-)-methyltransferase from viruses such as Newcastle disease virus and vaccinia virus. researchgate.net These enzymes are responsible for capping viral mRNA, a modification necessary for efficient translation and protection from degradation. nih.gov

Furthermore, this compound has been identified as a novel inhibitor of the Dengue virus NS5 methyltransferase. ijcttjournal.org The NS5 protein of Dengue virus possesses methyltransferase activity vital for forming the viral RNA cap structure. nih.gov In vitro studies using a scintillation proximity assay validated this compound as a competitive inhibitor of DENV2 2'-O-methyltransferase activity. nih.gov Its structural similarity to SAM suggests it interacts with the SAM binding pocket of these enzymes. core.ac.uk

Potential as an Antiviral Lead Compound

The ability of this compound to inhibit essential viral methyltransferases highlights its potential as an antiviral lead compound. ijcttjournal.orgnih.gov Targeting viral methyltransferases is a promising strategy for developing broad-spectrum antiviral therapies. core.ac.ukresearchgate.net In silico studies, such as molecular docking against the Dengue virus NS5 methyltransferase, have identified this compound as a potential lead compound based on its binding affinity. ijcttjournal.org

While research on this compound specifically as an antiviral lead compound is ongoing, its inhibitory activity against viral methyltransferases, particularly those involved in RNA capping, suggests it could serve as a basis for the development of new antiviral agents. core.ac.uknih.gov

Antifungal Activity (via Sinefungin Analogy)

This compound is structurally related to sinefungin, another natural product antibiotic isolated from Streptomyces griseolus, which is known for its antifungal properties. nih.govutexas.edu This structural analogy contributes to this compound's own antifungal activity. chimia.chutexas.edu

Context of Natural Product Antifungals

Natural products from microorganisms, particularly Actinomycetes like Streptomyces species, have historically been a rich source of antifungal agents. rsc.orgresearchgate.netmdpi.com Many clinically important antifungals are derived from natural sources or are synthetic analogs of natural products. rsc.orgmdpi.com Sinefungin itself is a well-established example of a natural product with antifungal activity. nih.govutexas.edu The discovery of this compound within the same genus and with a related structure placed it within this context of natural product antifungals. nih.govutexas.edu

Mechanistic Considerations of Antifungal Effects

Similar to its antiviral mechanism, the antifungal activity of this compound is likely linked to its ability to inhibit methyltransferases. chimia.ch Methylation plays diverse roles in fungal biology, including in the synthesis of essential molecules and the regulation of gene expression. chimia.chwikipedia.org By inhibiting fungal methyltransferases, this compound can disrupt these vital processes, leading to inhibited growth or cell death. chimia.chwikipedia.org

While specific detailed mechanistic studies solely focused on this compound's antifungal action are less extensively documented compared to sinefungin, the known function of sinefungin as a potent inhibitor of methyltransferases that affect tRNA, mRNA, protein, and phospholipid methylation provides strong mechanistic context for this compound's antifungal effects. chimia.ch The analogy to sinefungin suggests that this compound likely interferes with similar methylation pathways essential for fungal viability. chimia.chwikipedia.org

Structure Activity Relationship Sar Studies for Dehydrosinefungin Analogues

Correlating Structural Modifications with Methyltransferase Inhibitory Potency

Structure-activity relationship studies on Dehydrosinefungin and its analogues have revealed key structural determinants influencing their methyltransferase inhibitory potency. This compound itself is a close analog of S-adenosyl-L-methionine (SAM), the universal methyl donor for methyltransferases. Modifications to the core structure, which includes an adenosine (B11128) moiety linked to an amino acid component, can significantly impact binding affinity and enzymatic inhibition.

Research on triazole-adenosine analogs, which share structural similarities with SAM and this compound, has demonstrated varying degrees of inhibitory activity against protein arginine methyltransferase 5 (PRMT5). mdpi.comnih.gov These studies indicate that substitutions at specific positions, such as the 4-position of the triazole ring, can influence both the potency and selectivity of the compounds. mdpi.com For instance, a trimethylsilyl (B98337) (TMS) group at the 4-position of the triazole ring in one analog resulted in a low micromolar potency against PRMT5. nih.gov Docking analysis of these analogs suggests that the triazole ring plays a critical role in binding within the active pocket of PRMT5, forming pi-pi interactions with key residues like Phe327, which contributes to selectivity for type-II PRMTs. mdpi.com

Studies on adenosine derivatives as PRMT5 inhibitors have also provided valuable SAR data. nih.gov Enzymatic and cellular inhibition assays have shown that modifications like the removal of a piperidine (B6355638) ring can lead to a significant loss of activity, while other changes, such as replacing the adenine (B156593) or methylating a piperidine to a tertiary amine, can be well-tolerated or even enhance cellular activity. nih.gov For example, one spiro diamine compound demonstrated nanomolar potency in enzymatic inhibition, which translated to cellular activity, while isomeric diamines showed significantly reduced activity. nih.gov

The binding of SAM competitive inhibitors, such as this compound and other SAM mimetics, typically occurs in the SAM binding pocket of methyltransferases. rsc.org The degree of inhibitory activity is related to how effectively these molecules can occupy this pocket and compete with the natural cofactor. rsc.org

Data from various studies highlight the impact of structural changes on inhibitory potency:

| Compound Class | Representative Modification | Target Enzyme | Observed Effect on Potency | Reference |

| Triazole-Adenosine Analog | Substitution at triazole 4-position | PRMT5 | Varies, can impact potency | mdpi.comnih.gov |

| Adenosine Derivative | Removal of Piperidine Ring | PRMT5 | Significant loss of activity | nih.gov |

| Adenosine Derivative | Replacement of Adenine | PRMT5 | Activity can be tolerated or enhanced | nih.gov |

| Spiro Diamine | Isomeric variations | PRMT5 | Reduced activity in isomers | nih.gov |

These findings underscore the sensitivity of methyltransferase inhibition to subtle structural variations in this compound analogues.

Rational Design of this compound Derivatives for Enhanced Specificity

Rational design strategies for developing this compound derivatives with enhanced specificity for particular methyltransferases, such as PRMT5, are guided by structural insights into the enzyme-inhibitor interactions. Understanding the binding pocket characteristics and the molecular basis of selectivity allows for targeted modifications to the inhibitor structure.

Structure-based drug design (SBDD) approaches, often utilizing techniques like protein crystallography and cryo-electron microscopy (cryo-EM), provide three-dimensional information about the target enzyme and its complex with inhibitors. rsc.orgnih.govresearchgate.net This structural data is crucial for visualizing how inhibitors bind and identifying key residues involved in interactions. For instance, co-crystal structures of PRMT5 with inhibitors have been used to understand binding modes and guide fragment growth and optimization in the design process. rsc.org

Docking studies, both rigid protein docking and induced-fit docking, are valuable computational tools used in rational design to predict the binding poses of inhibitor candidates and to rationalize observed SARs. mdpi.comnih.gov By simulating the interaction between the inhibitor and the enzyme's active site, researchers can identify favorable binding orientations and predict the impact of structural modifications on binding affinity. nih.gov

Rational design efforts aim to create derivatives that not only bind tightly to the target methyltransferase but also exhibit selectivity over other related enzymes. mdpi.comnih.govrsc.orgnih.gov This is a significant challenge, particularly for SAM-competitive inhibitors, as the SAM-binding domain is highly conserved across many methyltransferases. rsc.org Strategies to enhance specificity include designing molecules that exploit subtle differences in the binding pockets of different methyltransferases or developing inhibitors that exhibit cooperativity with endogenous factors unique to certain cellular contexts, such as MTA in MTAP-deficient cancer cells. rsc.orgnih.gov

The iterative process of rational design involves:

Obtaining structural information of the target enzyme. rsc.orgnih.govresearchgate.net

Designing and synthesizing inhibitor candidates with specific structural modifications. mdpi.comnih.govnih.gov

Evaluating the inhibitory potency and selectivity of the synthesized compounds through biochemical and cellular assays. mdpi.comnih.govnih.gov

Analyzing the SAR data and using computational methods to refine the design for improved activity and specificity. mdpi.comnih.govrsc.org

This approach allows for the systematic exploration of the chemical space around the this compound scaffold to identify derivatives with desired pharmacological profiles. rsc.org

Impact of Ribose and Amino Acid Moieties on Biological Activity

The ribose and amino acid moieties are integral components of the this compound structure, and modifications to these parts can significantly influence the biological activity, particularly the methyltransferase inhibitory potency. This compound, like its related compound Sinefungin (B1681681), contains an adenosine core where an amino acid residue is linked to the ribose sugar. researchgate.netresearchgate.net

Studies on Sinefungin analogs have shown that modifications to the ribose moiety, such as chain extension at the 5'-end, can affect biological activity. researchgate.net While research specifically detailing the impact of systematic modifications to the ribose and amino acid moieties of this compound on methyltransferase inhibition is less extensively covered in the provided results, general principles from studies on related nucleoside analogs and amino acid-containing compounds can be extrapolated.

For example, studies on ribose-modified deoxyadenosine (B7792050) bisphosphate analogues have demonstrated that alterations to the sugar ring, including its conformation (sugar puckering) and substitutions, can influence binding affinity and the nature of the biological response (agonist vs. antagonist activity) at target receptors. nih.gov Similarly, the presence and nature of amino acid moieties in various compounds are known to play a crucial role in their biological activity, affecting interactions with target proteins through hydrogen bonding, electrostatic interactions, and steric effects. nih.govunimelb.edu.au

The specific amino acid linked to the ribose in this compound (ornithine) and its linkage point are likely critical for orienting the molecule within the methyltransferase active site and facilitating specific interactions necessary for inhibition. researchgate.netresearchgate.net Changes to the amino acid side chain, stereochemistry, or the linker region could alter these interactions, leading to changes in potency and selectivity.

Advanced Research Methodologies and Future Directions

High-Resolution Structural Biology Techniques

High-resolution structural biology techniques provide detailed insights into the three-dimensional structures of biological targets and their complexes with small molecules, which is essential for understanding molecular recognition and inhibition.

Cryo-Electron Microscopy (Cryo-EM) for Dehydrosinefungin-Protein Complexes

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of large protein complexes, including membrane proteins, at high resolution. This is particularly relevant for studying targets like Gwt1, an enzyme involved in GPI anchor biosynthesis, which is a known target pathway for certain antifungal compounds. Cryo-EM can provide structural context for how inhibitors, potentially including this compound or its analogues, interact with these complex membrane-bound proteins. For example, Cryo-EM has been used to determine the structure of a human PRMT5:MEP50 complex, and the reconstruction showed a well-resolved peak for a bound this compound inhibitor molecule, demonstrating the applicability of this technique to study inhibitor binding to protein complexes. plos.orgnih.govplos.orgnih.gov

X-ray Crystallography in this compound-Target Studies

X-ray crystallography is a fundamental technique for obtaining high-resolution structures of proteins and their complexes with ligands. This method provides atomic-level details of binding pockets, interaction types (e.g., hydrogen bonds, hydrophobic interactions), and conformational changes upon ligand binding. While direct crystal structures of this compound bound to its primary fungal targets like Gwt1 may not be extensively reported in the immediate search results, X-ray crystallography has been instrumental in the study of related enzymes and inhibitors. Structures of target proteins, such as certain methyltransferases or enzymes in the GPI biosynthesis pathway, determined by X-ray crystallography, can serve as valuable templates for understanding the potential binding modes of this compound and for structure-based drug design efforts. plos.orgctdbase.org

Computational Biology and In Silico Approaches

Computational methods are indispensable tools in modern drug discovery, complementing experimental techniques by providing predictive capabilities and enabling the analysis of large datasets.

Molecular Docking and Virtual Screening for this compound Analogues

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when bound to a protein target and to estimate the strength of the interaction (binding affinity). This method is widely used in the study of small molecule interactions with proteins, including enzymes like Gwt1. plos.orgplos.orgctdbase.orgnih.gov Virtual screening, often employing molecular docking, allows for the rapid computational evaluation of large libraries of compounds to identify potential inhibitors or analogues with desirable binding characteristics. plos.orgplos.orgctdbase.orgnih.govdovepress.comfrontiersin.orgmdpi.com These in silico approaches can be used to screen for potential this compound analogues or to identify novel chemical scaffolds that might interact with the same biological targets.

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD)

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target, often obtained from X-ray crystallography or Cryo-EM, to guide the design and optimization of potential drug molecules. plos.orgctdbase.orgnih.govgardp.org By understanding the details of the binding site and the interactions of known ligands (like this compound or related inhibitors), researchers can rationally design modifications to improve potency, selectivity, and pharmacokinetic properties. Fragment-Based Drug Discovery (FBDD) is a complementary approach that involves screening libraries of small chemical fragments that bind weakly to a target and then growing or linking these fragments to create higher-affinity lead compounds. plos.orgctdbase.orgresearchgate.netgardp.orgwikipedia.orgopenaccessjournals.comwiley.com Both SBDD and FBDD, when applied to targets relevant to this compound's activity, can accelerate the discovery and optimization of new therapeutic candidates.

Biochemical and Cellular Assay Development

Biochemical and cellular assays are essential for experimentally validating the activity of this compound and its analogues, characterizing their mechanisms of action, and evaluating their efficacy in relevant biological systems. Biochemical assays can directly measure the inhibition of target enzymes, such as Gwt1, by assessing the enzymatic activity in the presence of the compound. oup.comgoogle.com Cellular assays, on the other hand, evaluate the effects of this compound on living cells, such as fungal growth inhibition assays, or assays that assess the impact on specific cellular processes like GPI anchor biosynthesis or cell wall integrity. oup.comacs.orgcancer.govmit.eduasm.orgresearchgate.netacs.org The development of sensitive and specific assays is crucial for high-throughput screening of compound libraries and for detailed mechanistic studies. For instance, in vitro acylation assays using membrane preparations have been used to demonstrate the inhibitory effect of compounds on Gwt1 activity. google.comacs.orgmit.edu Cellular fitness tests can also identify compounds that cause hypersensitivity in specific fungal strains, indicating a potential target interaction. acs.orgacs.org

Methyltransferase Activity Assays (e.g., Scintillation Proximity Assay (SPA), Surface Plasmon Resonance (SPR))

Methyltransferase activity assays are fundamental tools for quantifying the enzymatic activity of methyltransferases and evaluating the inhibitory potential of compounds like this compound. These assays typically measure the transfer of a methyl group from a methyl donor, such as S-adenosyl-L-methionine (SAM), to a substrate. This compound is known to act as an analog of SAM and S-adenosyl-L-homocysteine (SAH), thereby inhibiting methyltransferase activity google.complos.orgresearchgate.nettemple.edu.

Techniques such as Scintillation Proximity Assay (SPA) and Surface Plasmon Resonance (SPR) are valuable in this context. While specific published studies detailing the use of SPA for this compound were not identified in the search, SPA is a common method for measuring enzyme activity, including methyltransferases, by detecting the proximity of a radiolabeled methyl group transferred to a solid-phase-bound substrate. The close structural similarity of this compound to SAM and SAH makes it a suitable candidate for investigation using such proximity-based methods.

Surface Plasmon Resonance (SPR) is another label-free technique used to monitor biomolecular interactions in real-time, including enzyme-inhibitor binding kinetics. SPR can be used to detect methyltransferase activity and screen for inhibitors by immobilizing a substrate or enzyme on a sensor chip and monitoring changes in mass upon methylation or inhibitor binding nih.gov. Studies on methyltransferases have successfully employed SPR to assess binding affinities and kinetics of inhibitors nih.govnih.gov. Given this compound's role as a methyltransferase inhibitor, SPR is a highly relevant technique for characterizing its interaction with target enzymes, such as protein arginine methyltransferase 5 (PRMT5), with which this compound has been studied plos.orgresearchgate.netnih.gov.

Cell-Based Models for Efficacy and Mechanistic Studies

Cell-based models are crucial for evaluating the biological effects of this compound in a more complex, physiologically relevant environment compared to in vitro enzyme assays. These models allow researchers to assess the compound's cellular uptake, metabolism, cytotoxicity, and efficacy against specific cellular processes or pathogens targeted by methyltransferases.

Research on related compounds, such as sinefungin (B1681681), has demonstrated the utility of cell-based assays in evaluating antitrypanosomal and antiviral activities google.comresearchgate.net. For instance, sinefungin showed potent antitrypanosomal activity in vitro without exhibiting cytotoxicity against certain mammalian cell lines researchgate.net. Given the structural and functional similarities between this compound and sinefungin, it is expected that this compound's effects on various cellular targets, including those relevant to parasitic infections or viral replication, would be investigated using similar cell-based approaches. Cell-based models can also be employed to study the impact of this compound on cellular methylation patterns, gene expression, and downstream cellular pathways regulated by target methyltransferases nih.govnih.gov.

Omics Approaches in this compound Research

Omics technologies, including genomics, proteomics, and metabolomics, offer comprehensive views of biological systems and can provide deep insights into the effects of compounds like this compound.

Genomic and Proteomic Analysis of Resistance Mechanisms

Genomic and proteomic analyses are powerful tools for understanding the mechanisms by which organisms develop resistance to inhibitory compounds. Changes at the genomic level (e.g., mutations, gene amplification) or proteomic level (e.g., altered protein expression, post-translational modifications) can confer resistance by affecting the target enzyme, the compound's metabolism or transport, or activating alternative pathways.

Studies investigating resistance to methyltransferase inhibitors, such as sinefungin, have utilized whole-genome approaches to identify genetic determinants of resistance researchgate.net. Similarly, genomic analysis could reveal mutations or alterations in methyltransferase genes or related pathways in cells or pathogens that develop resistance to this compound. Proteomic analysis, which involves the large-scale study of proteins, can identify changes in protein abundance or modification in response to this compound treatment or in resistant strains mdpi.comfrontiersin.orgmdpi.comnih.gov. This can help pinpoint specific proteins or pathways involved in the resistance mechanism. Integrative genomic and proteomic approaches can provide a more complete picture by correlating changes at the transcriptomic level with alterations in protein profiles nih.gov.

Metabolomics in this compound-Treated Biological Systems

Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system numberanalytics.comebi.ac.uk. Analyzing the metabolome of cells or organisms treated with this compound can provide valuable insights into how the compound perturbs cellular metabolism.

As a methyltransferase inhibitor, this compound is expected to impact metabolic pathways that involve methylation, particularly those linked to SAM and SAH metabolism plos.orgresearchgate.nettemple.edu. Metabolomics can help identify specific metabolites whose levels are altered upon this compound treatment, indicating affected pathways. This can include changes in amino acid metabolism, nucleotide synthesis, or lipid metabolism, depending on the specific methyltransferases inhibited and the biological system studied numberanalytics.comthermofisher.comnih.govmdpi.com. Metabolomic profiling can provide a functional readout of the cellular response to this compound and help elucidate its mechanism of action at a systems level.

Future Research Perspectives and Challenges

Future research on this compound is likely to build upon the knowledge gained from these advanced methodologies, aiming to expand its potential applications and overcome current limitations.

Expanding the Scope of this compound's Biological Activities

While initially recognized for its antitrypanosomal activity and methyltransferase inhibition, future research may explore the potential of this compound in other areas. Its activity against various methyltransferases suggests potential roles in modulating epigenetic processes, which are regulated by DNA and histone methylation plos.orgtemple.edu. This opens possibilities for investigating this compound in the context of diseases where epigenetic dysregulation plays a role, such as cancer plos.orgresearchgate.netnih.gov. Studies on related compounds have also indicated antiviral potential google.comresearchgate.netresearchgate.net, suggesting that this compound could be explored for its effects on viral methyltransferases essential for viral replication. Further research using the methodologies described above in diverse biological systems will be crucial for identifying and validating new biological activities of this compound.

Development of this compound-Based Chemical Probes

Chemical probes are essential tools in biological research, utilized to investigate the function of specific proteins within biochemical and cellular contexts, as well as in more complex in vivo settings. nih.gov They are typically small molecules designed to interact with target proteins, often by binding to active or allosteric sites, thereby modulating their biological function. nih.gov The development of high-quality chemical probes is crucial for understanding protein function and validating potential drug targets. nih.govnih.gov

This compound's structural similarity to S-adenosyl-L-methionine (SAM) and S-adenosyl-L-homocysteine (SAH), key molecules involved in methylation processes, makes it a relevant scaffold for developing chemical probes targeting methyltransferases. plos.org Methyltransferases represent a diverse class of enzymes that catalyze the transfer of a methyl group, and their dysregulation is implicated in various diseases.

Research has shown that this compound can bind to the active site of protein arginine methyltransferase 5 (PRMT5) complexed with MEP50. plos.org PRMT5 is an enzyme involved in numerous cellular processes, and its overexpression has been linked to increased cellular proliferation and poor clinical prognoses in certain cancers. plos.org The cryo-electron microscopy structure of the human PRMT5:MEP50 complex has revealed a well-resolved peak for a bound this compound molecule within the active site, consistent with crystallographic results. plos.org This structural information is invaluable for the rational design of this compound-based chemical probes that can selectively target PRMT5 and related methyltransferases. plos.org

The development of this compound-based chemical probes could facilitate a deeper understanding of the biological roles of methyltransferases and their involvement in disease pathways. These probes can be used to selectively inhibit or modulate the activity of specific methyltransferases in cellular assays and in vivo models, allowing researchers to dissect their functions and validate them as therapeutic targets. The process of chemical probe development often involves biochemical screens and the use of 3D protein structural information to generate potent and selective molecules. nih.gov

Translational Research Opportunities

Translational research bridges the gap between basic scientific discoveries and their application in clinical settings, aiming to translate fundamental knowledge into new therapies, diagnostics, and preventative measures. translationalresearchcentre.cominstitut-curie.orgdndi.org this compound's biological activities suggest potential opportunities for translational research, particularly in the context of infectious diseases and potentially other conditions where methyltransferase activity plays a significant role.

This compound V has demonstrated moderate antitrypanosomal activity in vitro. ebi.ac.uknih.govresearchgate.net Trypanosomal infections cause debilitating diseases, and the identification of compounds with activity against these parasites is crucial for the development of new treatments. ebi.ac.ukresearchgate.net While sinefungin VA, another analog, showed more potent activity, the observed effect of this compound V highlights its potential as a starting point for further investigation and optimization. ebi.ac.uknih.govresearchgate.net

The structural relationship of this compound to SAM and its ability to inhibit methyltransferases, such as PRMT5, also opens avenues for translational research in areas where methyltransferase dysregulation is implicated. plos.org For instance, methyltransferases are involved in viral replication, and inhibitors targeting these enzymes could have antiviral potential. Research has shown that sinefungin, a related compound, can inhibit SARS-CoV-2 nsp16 methyltransferase, an enzyme essential for viral RNA cap formation. researchgate.net This suggests that this compound or its derivatives could also be explored for their activity against viral methyltransferases.

Translational research involving this compound could involve several stages, including further preclinical studies to evaluate its efficacy in relevant disease models, pharmacokinetic and pharmacodynamic profiling, and studies to understand its mechanism of action in more detail. dndi.org The goal would be to determine if the observed in vitro activity translates into therapeutic potential in vivo and to identify specific indications where this compound-based interventions could be beneficial. This process often requires collaboration between academic researchers and industry partners to advance promising candidates through the development pipeline. institut-curie.org

Data on the antitrypanosomal activity of this compound V and Sinefungin VA:

| Compound | IC₅₀ (in vitro against Trypanosoma brucei brucei) |

| This compound V | 0.15 μg/ml |

| Sinefungin VA | 0.0026 μg/ml |

Data on the binding of this compound to PRMT5:MEP50:

| Complex | Method Used | Key Finding |

| PRMT5:MEP50 | Cryo-electron microscopy | This compound binds to the active site. plos.org |

| PRMT5:MEP50 | X-Ray Crystallography | SAM or SAM analog (including this compound) bound in active site. plos.org |

常见问题

Q. What is the structural composition of Dehydrosinefungin, and how does it differ from related compounds like Sinefungin?

this compound comprises 4,5-dehydroadenosine and ornithylvaline, distinguishing it from Sinefungin, a known methyltransferase inhibitor with a saturated adenosine moiety . Structural analysis (e.g., NMR, mass spectrometry) is critical for confirming its identity and purity, particularly when synthesizing derivatives or analogs. Researchers should cross-reference spectral data with literature reports and validate purity via HPLC .

Q. What are the primary biological targets of this compound in antiviral research?

this compound inhibits the NS5 methyltransferase of the Dengue virus, a key enzyme in viral RNA capping. Its IC50 of 2.3 μM (Podvinec, 2010) suggests competitive binding with the S-adenosylmethionine (SAM) binding site . Researchers should use enzymatic assays (e.g., radioactive methyltransferase assays) and structural studies (X-ray crystallography) to confirm target engagement and compare efficacy to Sinefungin or other SAM analogs .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported IC50 values for this compound across studies?

Variations in IC50 values (e.g., 2.3 μM vs. other reports) may arise from differences in assay conditions (e.g., substrate concentration, pH) or compound purity. To address this, standardize assays using recombinant NS5 methyltransferase and validate this compound purity via orthogonal methods (e.g., LC-MS, elemental analysis). Include positive controls like Sinefungin to calibrate inter-lab variability .

Q. What experimental strategies optimize the synthesis of this compound derivatives for enhanced potency?

Structure-activity relationship (SAR) studies should focus on modifying the 4,5-dehydroadenosine moiety and ornithylvaline side chain. Use computational tools (e.g., molecular docking) to predict binding affinities, followed by solid-phase peptide synthesis for side-chain variations. Prioritize derivatives with improved ΔG values (e.g., ZINC38555871: -175.236 kcal/mol) from docking studies . Validate synthetic yields via HPLC and bioactivity via cell-based antiviral assays .

Q. How reliable are in silico docking predictions for this compound’s binding mode, and how can they be validated experimentally?

Docking studies (e.g., AutoDock Vina) predict binding poses but may overlook solvent effects or protein flexibility. Validate predictions via site-directed mutagenesis of key NS5 residues (e.g., Lys61, Asp146) and measure changes in inhibitory potency. Pair with thermodynamic analyses (isothermal titration calorimetry) to quantify binding entropy/enthalpy contributions .

Q. What methodological approaches are recommended for studying this compound’s off-target effects in host cells?

Use transcriptomic profiling (RNA-seq) or proteomic screens to identify unintended interactions with host methyltransferases (e.g., histone lysine methyltransferases). Compare results with Sinefungin, which has broad methyltransferase inhibition, to assess selectivity. Pair with cytotoxicity assays (e.g., MTT) to differentiate antiviral activity from nonspecific toxicity .

Data Interpretation and Reproducibility

Q. How should researchers address conflicting data on this compound’s antimicrobial activity in trypanosomal vs. viral models?

The antitrypanosomal activity reported by Niitsuma et al. (2010) may involve different targets (e.g., trypanosomal methyltransferases) compared to its antiviral role. Conduct comparative proteomic analyses to identify species-specific targets and use gene knockout strains to confirm mechanism .

Q. What statistical methods are appropriate for analyzing dose-response curves in this compound studies?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50/EC50 values. Report 95% confidence intervals and validate assumptions (e.g., Hill slope consistency) across replicates. For synergy studies (e.g., with Ribavirin), apply the Chou-Talalay method to compute combination indices .

Experimental Design and Validation

Q. What controls are essential when testing this compound in cell-based antiviral assays?

Include:

- Negative controls : Vehicle-only treated cells.

- Positive controls : Known inhibitors (e.g., Sinefungin, Ribavirin).

- Cytotoxicity controls : Parallel assays with uninfected cells to distinguish antiviral effects from cell death.

- Rescue experiments : Supplement with SAM to confirm target-specific inhibition .

Q. How can researchers ensure reproducibility in this compound studies across labs?

Adhere to FAIR data principles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。